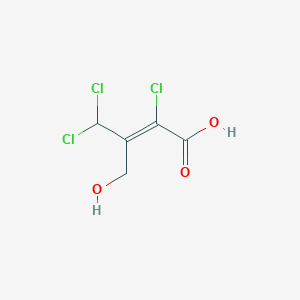
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide, also known as MTB, is a synthetic compound that has gained attention for its potential use in scientific research. MTB is a tetrazole-based compound that has been shown to have a range of biochemical and physiological effects. In
作用機序
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide inhibits FAAH by binding to the enzyme's active site. This prevents FAAH from breaking down endocannabinoids, leading to increased levels of these compounds in the body. Endocannabinoids are known to have a range of physiological effects, including reducing pain and inflammation.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, reducing anxiety and depression-like behaviors, and improving memory and learning. 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has also been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
One advantage of using 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide in lab experiments is that it is a highly specific inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. However, one limitation of using 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide. One area of interest is exploring its potential as a treatment for pain and inflammation. Another direction is investigating its potential as a treatment for anxiety and depression. Additionally, there is interest in developing more potent and selective FAAH inhibitors based on the structure of 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide. Overall, 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has shown promise as a tool for studying the endocannabinoid system and as a potential therapeutic agent for a range of conditions.
合成法
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by reaction with sodium azide and further reaction with 2-methyltetrazole-5-carboxylic acid. Alternatively, 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide can be synthesized using a one-pot reaction of 2-methoxybenzoic acid, sodium azide, 2-methyltetrazole-5-carboxylic acid, and triethylamine. Both methods have been shown to produce high yields of 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide.
科学的研究の応用
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has been used in a variety of scientific research applications, including as a tool to study the role of the endocannabinoid system in pain and inflammation. 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, 2-methoxy-N-(2-methyltetrazol-5-yl)benzamide can increase the levels of endocannabinoids in the body, leading to reduced pain and inflammation.
特性
CAS番号 |
139035-68-0 |
|---|---|
製品名 |
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide |
分子式 |
C10H11N5O2 |
分子量 |
233.23 g/mol |
IUPAC名 |
2-methoxy-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H11N5O2/c1-15-13-10(12-14-15)11-9(16)7-5-3-4-6-8(7)17-2/h3-6H,1-2H3,(H,11,13,16) |
InChIキー |
ZAFSETFRXGZYPR-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=CC=C2OC |
正規SMILES |
CN1N=C(N=N1)NC(=O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)

![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)



![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)

![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)

